2-(1,4-Diazepan-1-yl)-N-ethylacetamide is a chemical compound classified under the diazepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure that includes a diazepane ring and an N-ethylacetamide group. It is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent.
2-(1,4-Diazepan-1-yl)-N-ethylacetamide falls under the category of organic compounds and is specifically categorized as an amide. Its systematic classification is based on its molecular structure, which includes both a diazepane ring and an acetamide functional group.
The synthesis of 2-(1,4-Diazepan-1-yl)-N-ethylacetamide typically involves the reaction of 1,4-diazepane with N-ethylacetamide.
A common method for synthesizing this compound includes:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield while maintaining product quality through automated control of reaction parameters.
The molecular formula for 2-(1,4-Diazepan-1-yl)-N-ethylacetamide is , with a molecular weight of approximately 185.27 g/mol. The structure features:
The InChI representation is:
The InChI Key is:
This data provides insight into the compound's structural characteristics and aids in its identification in chemical databases .
2-(1,4-Diazepan-1-yl)-N-ethylacetamide can participate in various chemical reactions typical for amides and heterocycles:
Common reagents used in these reactions include:
The primary target of 2-(1,4-Diazepan-1-yL)-N-ethylacetamide is the Rho-associated coiled-coil containing protein kinase (ROCK).
This compound acts as a ROCK inhibitor, influencing various biochemical pathways such as smooth muscle contractions. Inhibition of ROCK has been linked to therapeutic effects in conditions like ocular hypertension and glaucoma by reducing intraocular pressure .
The physical properties of 2-(1,4-Diazepan-1-yL)-N-ethylacetamide include:
Chemical properties include:
Additional analyses may reveal reactivity patterns typical of amides and heterocycles .
2-(1,4-Diazepan-1-yL)-N-ethylacetamide has potential applications in:
Research continues into its biological activity and potential therapeutic uses, particularly in treating conditions related to smooth muscle function and ocular health .
This compound represents a significant area of interest within pharmaceutical research due to its unique structural features and biological implications.
Copper catalysis enables efficient construction of the 1,4-diazepane core in 2-(1,4-diazepan-1-yl)-N-ethylacetamide (molecular formula: C₉H₁₉N₃O; MW: 185.27 g/mol) [6]. Critical advances leverage Cu(I) species under microwave irradiation or optimized solution-phase conditions. Key methodologies include:
Table 1: Copper-Catalyzed Synthetic Conditions for Diazepane Scaffolds
| Catalyst System | Temperature | Time | Yield Range | Key Application |
|---|---|---|---|---|
| Cu₂O (10 mol%) | 120–200°C | 60–90 min | 35–98% | N-Arylation of ureas/isoquinolines |
| CuI/DMGC (10 mol%) | Reflux | 3 hours | 91–98% | Azetidine-fused diazepine formation |
| Cu(0) powder (5 mol%) | 150°C (MW) | 15–60 min | 60–85% | Aminoanthraquinone derivatization |
These strategies overcome historical limitations of Ullmann-type reactions (harsh conditions, narrow substrate scope) by enabling functional group tolerance and regioselective ring closure [3] [9].
N-Functionalization of the diazepane nitrogen enhances structural diversity and bioactivity. 2-(1,4-Diazepan-1-yl)-N-ethylacetamide serves as a versatile precursor for quaternary ammonium salts:
Table 2: N-Alkylation and Ring-Opening Efficiency
| Alkylating Agent | Nucleophile | Solvent | Time (h) | Product Yield | Key Product |
|---|---|---|---|---|---|
| Methyl triflate | None | CH₂Cl₂ | 0.5 | ~100% | Quaternary triflate salt |
| Methyl triflate | NaN₃ | DMF | 6 | 91% | 3-(2-Azidoethyl)-diazepinone |
| Methyl triflate | PhSNa | DMF | 12 | 95% | 3-(Phenylthioethyl)-diazepinone |
| Methyl triflate | KCN | DMF | 24 | 78% | 3-Cyanoethyl-diazepinone |
Macrocyclization of diazepane derivatives exploits U-shaped conformational preorganization to enhance anion-binding affinity. Key design principles include:
Table 3: Hydrogen-Bonding Metrics in Macrocyclic Complexes
| Bond | Macrocyclic Receptor·HCl (Å) | Acyclic Analog·HCl (Å) | Bond Shortening (Å) |
|---|---|---|---|
| N1–H1⋯Cl | 3.025 | 3.033 | 0.008 |
| N2–H2⋯Cl | 3.500 | 3.640 | 0.140 |
| N3–H3⋯Cl | 3.194 | 3.227 | 0.033 |
| N4–H4⋯Cl | 3.194 | 3.279 | 0.085 |
| N5–H5⋯Cl | 3.536 | 3.600 | 0.064 |
Fluorometric studies confirm protonation-induced fluorescence quenching in these systems, enabling anion-sensing applications [4].
The seven-membered diazepane ring exhibits distinct reactivity vs. strained azetidine intermediates:
Table 4: Reactivity Comparison of Diazepane and Azetidine Intermediates
| Parameter | Diazepane Derivatives | Azetidine-Fused Analogs | Functional Consequence |
|---|---|---|---|
| Ring strain | Low | High (angle strain) | Azetidines require activation for ring opening |
| N-Alkylation | Direct quaternization | Precedes ring expansion | Diazepanes retain core structure |
| Nucleophile tolerance | Stable | Regioselective C3 functionalization | Enables 3-substituted benzodiazepines |
| Conformational flexibility | Adaptive H-bond networks | Rigid U-shaped preorganization | Enhanced anion affinity in macrocycles |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8